molecular formula C15H15N3O2S B2829828 (2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097939-76-7

(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2829828
CAS No.: 2097939-76-7
M. Wt: 301.36
InChI Key: NGFHLXBIMKNVEN-VOTSOKGWSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core. Its structure features a phenyl group (ring B) and a pyrrolidine moiety substituted with a 1,2,5-thiadiazol-3-yloxy group (ring A) (Fig. 1). This combination distinguishes it from classical chalcones, which typically have two aromatic rings connected via the enone system .

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(7-6-12-4-2-1-3-5-12)18-9-8-13(11-18)20-14-10-16-21-17-14/h1-7,10,13H,8-9,11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFHLXBIMKNVEN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and a suitable carbonyl compound under acidic conditions.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrrolidine reacts with the thiadiazole intermediate.

    Formation of the Prop-2-en-1-one Moiety: The final step involves the formation of the enone structure through aldol condensation reactions, where an aldehyde and a ketone are combined under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the enone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

The compound (2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential applications, particularly in medicinal chemistry and pharmacology, while providing comprehensive data tables and insights from relevant case studies.

Antimicrobial Activity

Research has indicated that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the thiadiazole ring in this compound may enhance its effectiveness against various bacterial strains. A study demonstrated that similar thiadiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity, particularly through the modulation of apoptosis pathways. Thiadiazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, a derivative with a similar backbone exhibited cytotoxic effects on breast cancer cell lines, indicating that further exploration of this compound could yield valuable insights into its anticancer potential .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds with similar structures. The modulation of neuroinflammation and oxidative stress pathways has been observed in related compounds, suggesting that this compound may also possess neuroprotective effects . This could be particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesFindings
AntimicrobialStudy on thiadiazole derivativesEffective against Staphylococcus aureus
AnticancerCytotoxicity assaysInduced apoptosis in breast cancer cell lines
NeuroprotectionNeuroinflammation studiesPotential modulation of oxidative stress pathways

Table 2: Structural Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
This compoundThiadiazole derivativeAntimicrobial, anticancer
5-phenyl-1,3,4-thiadiazol-2-amineThiadiazole derivativeAntimicrobial
Pyrrolidine-based thiadiazolesPyrrolidine + thiadiazoleNeuroprotective

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of thiadiazole derivatives revealed that modifications to the pyrrolidine ring significantly enhanced activity against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the structural framework of this compound .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that compounds structurally similar to this compound can inhibit cell proliferation and induce apoptosis through mitochondrial pathways. These findings suggest potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may interact with thiol-containing enzymes, disrupting redox homeostasis and inducing oxidative stress in cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Chalcone derivatives are classified based on substituents on rings A and B. Key structural analogs and their activity trends are summarized below:

Compound Name / ID Ring A Substituents Ring B Substituents IC50 (μM) Key Structural Features
Cardamonin (Cluster 5) Ortho/para hydroxyl, no iodine No substitution 4.35 High activity due to minimal bulk
2j (Cluster 6) 4-Bromo, 2-hydroxy, 5-iodo 4-Fluoro 4.70 Bromine (A) and fluorine (B) enhance activity
2h (Cluster 6) 4-Chloro, 2-hydroxy, 5-iodo 4-Methoxy 13.82 Lower electronegativity reduces potency
2n (Cluster 6) 2-Hydroxy, 5-iodo, 4-methoxy 4-Fluoro 25.07 Methoxy (A) decreases activity
2p (Cluster 6) 2-Hydroxy, 5-iodo, 4-methoxy 4-Methoxy 70.79 Methoxy (A and B) further reduces activity
Target Compound 1,2,5-Thiadiazol-3-yloxy-pyrrolidine Phenyl N/A Thiadiazole introduces electron deficiency

Key Observations :

  • Bulk and Planarity : The pyrrolidine-thiadiazole substituent introduces steric bulk, likely increasing the dihedral angle between rings A and B. In analogs from , dihedral angles between 7.14° and 56.26° correlate with reduced planarity and activity . The target compound’s conformational flexibility may thus limit its potency compared to planar derivatives like cardamonin.

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : In analogs like (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the νCO frequency of s-trans conformers correlates with substituent electronegativity . The target compound’s thiadiazole group likely lowers the νCO frequency due to electron withdrawal, resembling halogen-substituted chalcones.
  • Hydrogen Bonding : The thiadiazole’s nitrogen and oxygen atoms may participate in hydrogen-bonding networks, akin to hydroxyl-substituted chalcones (). This could enhance crystallinity or receptor interactions .

Biological Activity

The compound (2E)-3-phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Anticonvulsant Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives of 1,3,4-thiadiazole can effectively reduce seizure activity in animal models. The compound under discussion has been evaluated for its anticonvulsant effects using standard models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. Results suggest that modifications in the phenyl and thiadiazole groups enhance anticonvulsant efficacy, with certain derivatives demonstrating higher potency than established medications like phenytoin .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. The compound has shown promising results against various cancer cell lines. For example, it has been tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, exhibiting significant cytotoxic effects with IC50 values in the low micromolar range. Structure-activity relationship studies indicate that substituents on the thiadiazole ring can dramatically influence anticancer activity, with specific modifications leading to enhanced potency .

Cell Line IC50 (µM) Reference
MCF-70.28
HepG210.10
HL-609.6

Antimicrobial Activity

The antimicrobial properties of 1,3,4-thiadiazole derivatives have also been extensively studied. The compound has demonstrated effectiveness against a range of bacterial strains comparable to standard antibiotics such as ciprofloxacin. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors, affecting pathways critical for cell proliferation in cancer cells.
  • Modulation of Ion Channels : Some studies suggest that these compounds may interact with voltage-gated ion channels, contributing to their anticonvulsant effects.
  • Induction of Apoptosis : Evidence indicates that certain derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how variations in chemical structure influence biological activity:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the phenyl ring significantly alters potency.
  • Positioning of Functional Groups : The position of substituents on the thiadiazole ring affects both the binding affinity to biological targets and overall stability.

For example, compounds with para-substituted phenyl groups generally exhibit improved anticancer activity compared to their ortho or meta counterparts .

Case Studies

Several case studies illustrate the efficacy of thiadiazole-containing compounds:

  • Anticonvulsant Efficacy : A study involving a series of thiadiazole derivatives demonstrated that specific substitutions led to a marked increase in seizure protection in rodent models compared to controls .
  • Cancer Cell Line Testing : In vitro studies highlighted that modifying the pyrrolidine moiety resulted in compounds with enhanced selectivity and potency against MCF-7 cells, suggesting a promising avenue for further development .

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